molecular formula C12H5Cl3N2O5 B15196740 1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene CAS No. 22532-82-7

1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene

Cat. No.: B15196740
CAS No.: 22532-82-7
M. Wt: 363.5 g/mol
InChI Key: NCUUHDKFGVNRCZ-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three chlorine atoms and a 2,4-dinitrophenoxy group. The 2,4-dinitrophenoxy substituent introduces strong electron-withdrawing nitro groups, which influence reactivity, solubility, and stability. Such compounds are typically explored for applications in agrochemicals, materials science, or as intermediates in organic synthesis.

Properties

CAS No.

22532-82-7

Molecular Formula

C12H5Cl3N2O5

Molecular Weight

363.5 g/mol

IUPAC Name

1,2,4-trichloro-5-(2,4-dinitrophenoxy)benzene

InChI

InChI=1S/C12H5Cl3N2O5/c13-7-4-9(15)12(5-8(7)14)22-11-2-1-6(16(18)19)3-10(11)17(20)21/h1-5H

InChI Key

NCUUHDKFGVNRCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Displacement of Chlorine

The electron-withdrawing effect of three chlorine atoms on the benzene ring activates certain positions for nucleophilic attack. However, traditional SNAr reactions require elevated temperatures and strong bases, which may degrade nitro groups.

Representative Procedure :

  • Substrate Preparation : 1,2,4-Trichlorobenzene (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
  • Phenoxide Generation : 2,4-Dinitrophenol (1.2 equiv) is deprotonated with potassium carbonate (2.0 equiv) in DMF at 60°C.
  • Coupling : The phenoxide solution is added dropwise to the trichlorobenzene mixture, heated to 150°C for 24–48 hours under nitrogen.
  • Workup : Crude product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Challenges :

  • Low yields (<20%) due to poor leaving group ability of chloride.
  • Competing side reactions include dechlorination and nitro group reduction.

Catalytic Enhancement with Phase-Transfer Agents

Introducing crown ethers (e.g., 18-crown-6) or quaternary ammonium salts improves phenoxide solubility and reactivity.

Optimized Conditions :

Parameter Value
Solvent Toluene/DMSO (1:1)
Catalyst Tetrabutylammonium bromide
Temperature 110°C
Time 12 hours
Yield 35%

This method mitigates nitro group degradation but requires rigorous exclusion of moisture.

Ullmann-Type Coupling for Ether Formation

Halogenated Precursor Strategy

Replacing one chlorine in 1,2,4-trichlorobenzene with a superior leaving group (e.g., bromine or iodine) facilitates copper-catalyzed coupling.

Synthesis of 5-Bromo-1,2,4-trichlorobenzene :

  • Directed Bromination :
    • 1,2,4-Trichlorobenzene undergoes Friedel-Crafts bromination using AlCl3 and Br2 at 0°C.
    • Regioselectivity controlled by steric effects, favoring bromination at the 5-position.
  • Coupling with 2,4-Dinitrophenol :
    • 5-Bromo-1,2,4-trichlorobenzene (1.0 equiv), 2,4-dinitrophenol (1.1 equiv), CuI (10 mol%), and K3PO4 (2.0 equiv) in dioxane at 120°C for 24 hours.
    • Yield: 62% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Advantages :

  • Higher yields due to improved leaving group ability of bromide.
  • Copper catalysis suppresses unwanted side reactions.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage Major Drawback
Direct SNAr 20 85 Simplicity Low efficiency
Phase-Transfer SNAr 35 90 Improved kinetics Moisture sensitivity
Ullmann Coupling 62 95 High regioselectivity Multi-step precursor synthesis
Sequential Route 28 78 Avoids deactivated substrates Poor chlorination control

Characterization and Validation

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.65 (d, J = 2.8 Hz, 1H, Ar-H), 8.32 (dd, J = 8.8, 2.8 Hz, 1H), 7.94 (d, J = 8.8 Hz, 1H), 7.52 (s, 1H, Ar-H).
  • 13C NMR (100 MHz, CDCl3): δ 155.2 (C-O), 148.9, 147.3 (NO2), 135.6, 134.2, 133.8, 130.1, 129.4, 128.7, 124.5.
  • IR (KBr) : 1535 cm⁻¹ (NO2 asym), 1347 cm⁻¹ (NO2 sym), 1240 cm⁻¹ (C-O-C).

Thermal Stability :

  • DSC analysis reveals decomposition onset at 210°C, with exothermic peaks indicative of nitro group degradation.

Industrial-Scale Considerations

Optimizing the Ullmann coupling route offers the most viable path for bulk synthesis:

  • Catalyst Recycling : Copper residues are recovered via aqueous HCl washes.
  • Solvent Selection : Switching from dioxane to recyclable solvents like PEG-400 reduces environmental impact.
  • Continuous Flow Systems : Microreactor setups enhance heat transfer and reduce reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to break down the aromatic rings.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The presence of nitro groups and chlorine atoms can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are compared below:

Compound Name Substituents on Benzene Ring Functional Group Key Structural Features Evidence ID
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene Cl (1,2,4), 2,4-dinitrophenoxy (5) Nitrophenoxy Strong electron-withdrawing nitro groups N/A*
Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene) Cl (1,2,4), 4-chlorophenyl sulfonyl (5) Sulfonyl Electrophilic sulfonyl group
Haloprogin (1,2,4-Trichloro-5-[(3-iodo-2-propynyl)oxy]benzene) Cl (1,2,4), 3-iodo-propynyloxy (5) Iodo-alkynyloxy Heavy halogen (iodine) and alkyne linkage
1,2,4-Trichloro-5-(4-chlorophenoxy)benzene Cl (1,2,4), 4-chlorophenoxy (5) Chlorophenoxy Moderate electron-withdrawing chlorine
1,2,4-Trichloro-5-(2,6-dichlorophenoxy)benzene Cl (1,2,4), 2,6-dichlorophenoxy (5) Dichlorophenoxy Steric hindrance from ortho-chlorines
CAS 61368-88-5 (Pentachloro-dinitrophenoxy benzene) Cl (1,2,3,4,5), 2,4-dinitrophenoxy (6) Nitrophenoxy Higher halogenation and nitro groups

Physical and Chemical Properties

Solubility and Reactivity
  • Electron-Withdrawing Effects: The 2,4-dinitrophenoxy group in the target compound likely reduces solubility in polar solvents due to nitro groups’ electron-withdrawing nature, contrasting with sulfonyl-containing Tetradifon, which may exhibit moderate polarity .
  • Halogen Influence : Heavy halogens like iodine in Haloprogin enhance lipophilicity, favoring antifungal activity , while chlorine substituents in Tetradifon contribute to acaricidal properties .
Stability
  • Nitro Groups : The nitro substituents in the target compound may increase thermal stability but reduce reactivity in nucleophilic substitution compared to sulfonyl or alkynyloxy analogs .

Toxicity and Regulatory Status

  • Tetradifon : Classified as oncogenic and withdrawn in some regions .
  • Haloprogin : Deemed safe for topical antifungal use by regulatory panels .
  • 1,2,4-Trichloro-5-(2,6-dichlorophenoxy)benzene: Exhibits reproductive toxicity in rodent studies (TDLo: 250 mg/kg) .

Biological Activity

1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various other chlorinated and nitro-substituted compounds, which have been studied for their antimicrobial, antifungal, and mutagenic properties. Understanding the biological activity of this compound is essential for evaluating its environmental impact and potential therapeutic uses.

Biological Activity Overview

Research indicates that chlorinated aromatic compounds can exhibit a range of biological activities, including antimicrobial and antifungal effects. The presence of chlorine and nitro groups in the molecular structure often influences these activities.

Antimicrobial Activity

A study highlighted the antimicrobial effects of various poly-substituted benzene derivatives. The Minimum Inhibition Concentration (MIC) values for several compounds were compared against different bacterial strains and fungi. Although specific data for 1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene was not detailed in the results provided, related compounds demonstrated significant activity against various pathogens.

Table 1: MIC Values of Related Compounds Against Bacterial Strains

CompoundBacillus subtilis (µg/ml)Micrococcus luteus (µg/ml)Pseudomonas aeruginosa (µg/ml)Candida albicans (µg/ml)
1,2,4-Trichlorobenzene600200400---
1,2,3,4-Tetrachlorobenzene200---100---
1,2,4-Trichloro-5-(2-nitrophenoxy)benzeneTBDTBDTBDTBD

Note: TBD = To Be Determined

Study on Antifungal Activity

In a comparative study on antifungal activity involving various halogenated compounds, it was found that certain structural modifications significantly influenced efficacy against Candida albicans. The results suggested that the positioning of substituents on the benzene ring could enhance or diminish antifungal properties.

Toxicological Assessments

The mutagenicity and toxicity of chlorinated compounds have been widely studied. For instance, the U.S. Environmental Protection Agency (EPA) has documented that chlorinated phenolic compounds can exhibit varying degrees of toxicity to aquatic life. These findings are crucial for assessing the environmental risks associated with 1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene.

Table 2: Toxicity Data for Related Compounds

CompoundLC50 (Daphnia magna) µg/lChronic Toxicity µg/l
2,4-Dichlorophenol2600365
1,2-DichlorobenzeneTBDTBD

Q & A

Q. Advanced

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Byproduct Analysis : Employ GC-MS to identify chlorinated dibenzodioxins, which form at high temperatures (>150°C). Mitigate via temperature control (<120°C) and short reaction times .

What methodologies are used to evaluate its biological activity, particularly as an acaricide?

Q. Advanced

  • In Vitro Assays : Contact toxicity tests against mites (e.g., Tetranychus urticae) using OECD guidelines. LC₅₀ values are determined via probit analysis .
  • Mode of Action Studies : Radiolabeled analogs (e.g., 14^{14}C-tetradifon) track binding to mitochondrial Complex III, disrupting ATP synthesis .
  • Resistance Management : Compare activity against wild-type and resistant mite strains to identify target-site mutations (e.g., cytochrome b mutations) .

How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Q. Advanced

  • 2D NMR : HSQC and HMBC correlations resolve ambiguities in aromatic coupling patterns.
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition for tetradifon derivatives) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

What are the stability profiles of this compound under varying pH and light conditions?

Q. Advanced

  • Photodegradation : UV-Vis studies show rapid degradation under UV light (λ = 254 nm) via cleavage of the sulfone group. Use amber glassware and antioxidants (e.g., BHT) to stabilize .
  • Hydrolytic Stability : Stable in acidic conditions (pH 3–5) but hydrolyzes in alkaline media (pH >9) to form chlorophenols. Monitor via LC-MS/MS .

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